molecular formula C22H12N4O7 B5133509 N'-{1,1',3,3'-TETRAOXO-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-5-CARBONYL}FURAN-2-CARBOHYDRAZIDE

N'-{1,1',3,3'-TETRAOXO-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-5-CARBONYL}FURAN-2-CARBOHYDRAZIDE

Cat. No.: B5133509
M. Wt: 444.4 g/mol
InChI Key: FESVFDPXRMGYME-UHFFFAOYSA-N
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Description

N’-{1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBONYL}FURAN-2-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines elements of both isoindole and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBONYL}FURAN-2-CARBOHYDRAZIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Isoindole Moiety: This step involves the cyclization of a suitable precursor to form the isoindole ring system. Reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a furan derivative. This step may require the use of catalysts and specific solvents to achieve high yields.

    Coupling of the Two Moieties: The final step involves the coupling of the isoindole and furan moieties through a hydrazide linkage. This step typically requires the use of coupling reagents such as carbodiimides and may be carried out under inert atmosphere conditions.

Industrial Production Methods

Industrial production of N’-{1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBONYL}FURAN-2-CARBOHYDRAZIDE often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N’-{1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBONYL}FURAN-2-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindole or furan derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazide linkage, to form a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. Reactions are often carried out in aprotic solvents.

    Substitution: Substitution reactions may involve the use of halogenating agents, nucleophiles, or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for a range of applications.

Scientific Research Applications

N’-{1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBONYL}FURAN-2-CARBOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound and its derivatives are being investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: The compound is used as a probe in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N’-{1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBONYL}FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the derivative being used.

Comparison with Similar Compounds

Similar Compounds

    N’-{1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBONYL}THIOPHENE-2-CARBOHYDRAZIDE: This compound is similar in structure but contains a thiophene ring instead of a furan ring.

    N’-{1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBONYL}PYRROLE-2-CARBOHYDRAZIDE: This compound contains a pyrrole ring instead of a furan ring.

Uniqueness

N’-{1,1’,3,3’-TETRAOXO-1H,1’H,3H,3’H-[2,2’-BIISOINDOLE]-5-CARBONYL}FURAN-2-CARBOHYDRAZIDE is unique due to the presence of both isoindole and furan moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-carbonylimino)-1,3-dihydroxyisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N4O7/c27-17(23-24-18(28)16-6-3-9-33-16)11-7-8-14-15(10-11)22(32)26(21(14)31)25-19(29)12-4-1-2-5-13(12)20(25)30/h1-10,31-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESVFDPXRMGYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=C4C=CC(=CC4=C3O)C(=O)N=NC(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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